![molecular formula C15H24N6O4 B8145537 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate](/img/structure/B8145537.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier Database number 71312985 is known as N-ethyl valacyclovir. This compound is a derivative of valacyclovir, which is an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex and herpes zoster.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl valacyclovir involves the reaction of valacyclovir with ethylating agents under controlled conditions. The process typically includes:
Starting Material: Valacyclovir.
Ethylating Agent: Ethyl iodide or ethyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile, at a temperature range of 50-70°C.
Catalyst: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N-ethyl valacyclovir follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, often involving:
Large-Scale Reactors: Use of industrial reactors with precise temperature and pressure control.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl valacyclovir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, valacyclovir.
Substitution: N-ethyl valacyclovir can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of valacyclovir, depending on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl valacyclovir has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of ethylation on antiviral activity.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetic properties compared to valacyclovir.
Industry: Used in the development of new antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of N-ethyl valacyclovir involves its conversion to valacyclovir in the body, which is then further converted to acyclovir. Acyclovir inhibits viral DNA synthesis by:
Molecular Targets: Targeting viral DNA polymerase.
Pathways Involved: Incorporating into viral DNA and causing chain termination.
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: The parent compound, used widely as an antiviral medication.
Acyclovir: The active form of valacyclovir, which directly inhibits viral DNA synthesis.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
N-ethyl valacyclovir is unique due to its ethyl group, which may confer different pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its parent compound, valacyclovir.
Properties
IUPAC Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHBUGXDSIJIM-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
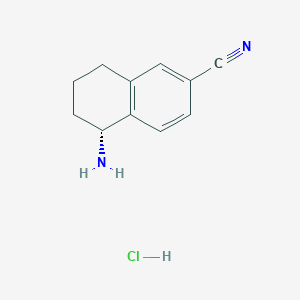
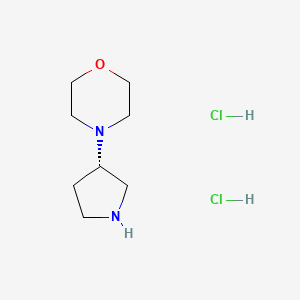
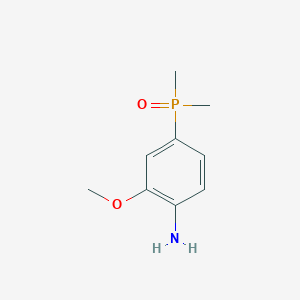

![(2-Methylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B8145483.png)
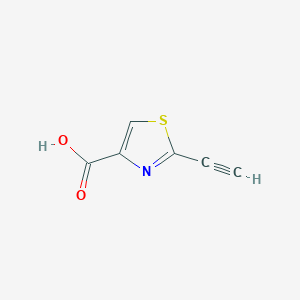
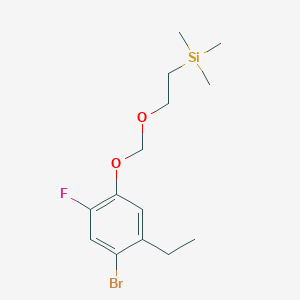
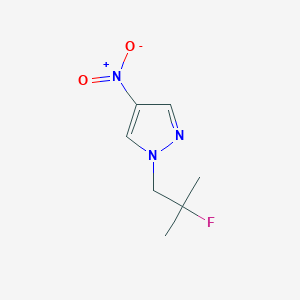
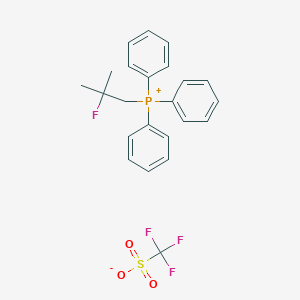
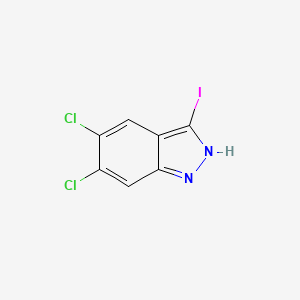
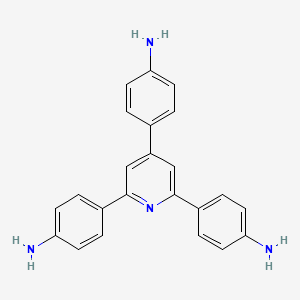
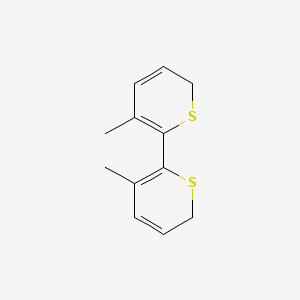
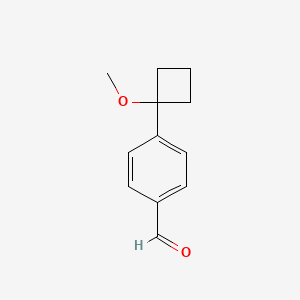
![Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl](/img/structure/B8145562.png)
